3-((5-甲基-1,3,4-恶二唑-2-基)甲基)苯硼酸, 二缩水甘油酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

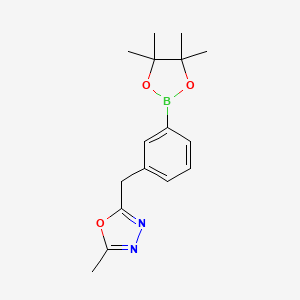

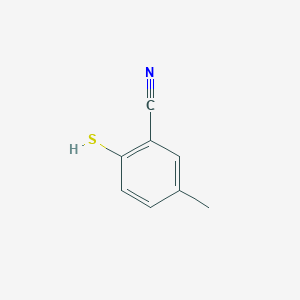

The compound “3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The synthesis of oxadiazoles, which are part of the compound , often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the FT-IR, LCMS, and NMR spectral techniques have been used to characterize synthesized oxadiazoles .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and spectral data (FT-IR, NMR) have been reported for synthesized oxadiazoles .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry for forming carbon-carbon bonds. The boronic acid ester group in the compound reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Anticancer Agent Research

The oxadiazole moiety of the compound is of interest in anticancer research . Oxadiazoles have been identified as promising scaffolds in medicinal chemistry due to their physiological activity. They have been evaluated for their potential to inhibit cancer cell growth, with some derivatives showing promising IC50 values against various cancer cell lines.

Antibacterial and Antifungal Applications

Derivatives of 1,3,4-oxadiazoles, including those related to the compound , have been tested for antibacterial and antifungal activities . These compounds have shown efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as against fungi like Aspergillus flavus.

Transesterification Reactions

The compound can be used in transesterification reactions , which are important for modifying the properties of esters. This process is essential in the production of biodiesel, where esters derived from vegetable oil or animal fats are converted into alkyl esters of fatty acids.

Synthesis of Conjugated Polymers

The boronic ester group in the compound is useful for the synthesis of conjugated polymers . These polymers have applications in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors due to their ability to conduct electricity.

Hydroboration Reactions

This compound can participate in hydroboration reactions , which involve the addition of boron to carbon-carbon multiple bonds. The resulting organoboranes are intermediates in various organic synthesis processes, including the conversion to alcohols or amines.

作用机制

Target of Action

It’s known that 1,3,4-oxadiazole derivatives have been shown to target various enzymes and proteins that contribute to cancer cell proliferation .

Mode of Action

Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Biochemical Pathways

The compound may be involved in the Suzuki-Miyaura coupling reaction, which is a key process in the synthesis of various organic compounds . The downstream effects of this reaction depend on the specific compounds being synthesized.

Pharmacokinetics

The compound’s boronic acid group is known to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

The compound’s potential involvement in suzuki-miyaura coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura coupling reaction, in which this compound may be involved, is typically performed under mild and functional group tolerant conditions . Therefore, the reaction environment can significantly impact the efficacy and stability of this compound.

安全和危害

未来方向

属性

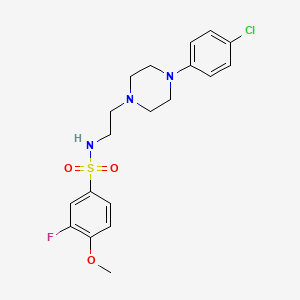

IUPAC Name |

2-methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-7-6-8-13(9-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCLCRHLRVJZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)